Nebivolol HCl

概述

描述

Nebivolol: A Comprehensive Analysis

Nebivolol is a third-generation beta-adrenergic receptor blocker with unique properties that distinguish it from other beta-blockers. It is known for its high beta(1)-receptor affinity and its ability to improve endothelial dysfunction through its stimulatory effects on endothelial nitric oxide synthase activity and antioxidative properties. These characteristics are significant because endothelial dysfunction plays a crucial role in the pathophysiology of hypertension, coronary artery disease, and congestive heart failure. Nebivolol's endothelium-agonistic properties suggest potential benefits beyond beta-receptor blockade, such as antihypertensive and anti-ischemic effects, as well as positive impacts on hemodynamics and prognosis in patients with chronic congestive heart failure .

Synthesis Analysis

The synthesis of nebivolol is not detailed in the provided papers. However, its pharmacological profile is well-documented. As a beta-blocker, nebivolol's synthesis would typically involve creating a molecule that can selectively interact with beta(1)-adrenergic receptors. The unique aspect of nebivolol is its ability to induce nitric oxide-mediated vasodilation, which is a result of its action on endothelial nitric oxide synthase via beta(3) agonism .

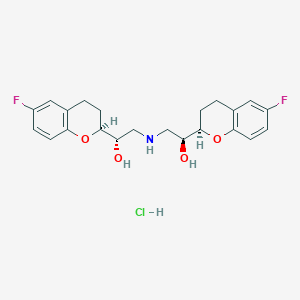

Molecular Structure Analysis

The molecular structure of nebivolol contributes to its selective beta(1)-adrenergic receptor antagonism. It is a racemic mixture of two enantiomers that provide it with a highly selective beta(1)-blocking activity without intrinsic sympathomimetic activity. This structural specificity allows nebivolol to exert peripheral vasodilating properties through the modulation of nitric oxide production, differentiating it from traditional beta-blockers .

Chemical Reactions Analysis

Nebivolol's chemical interactions within the body include its antagonistic effect on beta(1)-adrenergic receptors and its role in vasodilation through nitric oxide release. It does not exhibit intrinsic sympathomimetic activity, which means it does not stimulate the heart rate or left ventricular function at clinically relevant doses, unlike some other beta-blockers . Nebivolol also inhibits superoxide formation by NADPH oxidase, which contributes to its antioxidative properties and beneficial effects on endothelial function .

Physical and Chemical Properties Analysis

The physical and chemical properties of nebivolol that contribute to its pharmacological effects include its high selectivity for beta(1)-adrenergic receptors and its ability to induce vasodilation without compromising airway conductance. This selectivity is crucial for minimizing side effects commonly associated with beta-blockers, such as dizziness, headache, and fatigue. Nebivolol's vasodilatory effect is mediated by nitric oxide, which is distinct from other vasodilatory beta-blockers that block alpha-adrenergic receptors .

科学研究应用

Tablet Design and Optimization

- Nebivolol HCl is used in the design and optimization of immediate-release tablets for heart conditions. Using response surface methodology, researchers optimized the formulation of Nebivolol Hydrochloride tablets, demonstrating effective patient compliance and effectiveness (Samineni et al., 2021).

Cardiovascular Applications

- Nebivolol, combined with hydrochlorothiazide, has shown synergistic effects in reducing blood pressure and heart rate in experimental hypertensive models. It also influences plasma nitric oxide concentration and NO synthase activity, beneficial for cardiovascular health (Wang et al., 2013).

Nanocrystal Technology

- The development of Nebivolol HCl nanocrystals for buccal application has been explored to enhance systemic delivery and improve drug efficacy. This technology addresses issues related to the drug’s solubility and metabolism (Al-dhubiab & Nair, 2019).

Neuroprotective Potential

- Nebivolol has been identified as a potential oestrogen receptor agonist with neuroprotective abilities in various in vitro neuronal models, indicating its broader therapeutic potential beyond cardiovascular applications (Manthey et al., 2010).

Vasodilation and Beta-Blocker Properties

- It activates beta(3)-adrenoceptors in the human heart, contributing to its vasodilating properties and potential benefits in heart failure treatment (Rozec et al., 2009).

Solubility Enhancement

- Research on microemulsion formulations of Nebivolol has been conducted to enhance its solubility and bioavailability, addressing challenges related to its physicochemical properties (Kaur et al., 2021).

Endothelial Function Improvement

- Nebivolol has been studied for its effects on endothelial function, early endothelial progenitor cells, and myocardial neovascularization, showing promise in improving left ventricular dysfunction after myocardial infarction (Sorrentino et al., 2011).

Unique Beta-Blocker Characteristics

- Nebivolol's unique properties, such as high beta(1)-receptor affinity and nitric oxide-mediated vasodilation, distinguish it from other beta-blockers, with implications for hypertension and coronary artery disease treatment (Münzel & Gori, 2009).

Influence on Thrombocyte Aggregation

- Nebivolol has been evaluated for its ability to optimize thrombocyte aggregation in patients with arterial hypertension and metabolic syndrome, suggesting its role in managing cardiovascular risks associated with metabolic disorders (Medvedev & Gromnatsiĭ, 2005).

Pharmacokinetic Studies

- Studies have been conducted to understand the pharmacokinetic disposition of nebivolol in different metabolizers, essential for optimizing therapeutic strategies (Shaw et al., 2005).

安全和危害

未来方向

Nebivolol is currently approved for the treatment of hypertension in the US, and for hypertension and heart failure in Europe . While β-blockers are generally not preferred for first-line therapy of hypertension according to current evidence-based hypertension guidelines, nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . Nebivolol also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers .

属性

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebivolol HCl | |

CAS RN |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

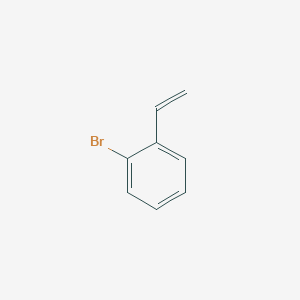

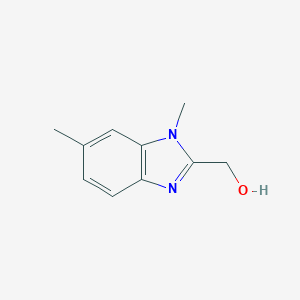

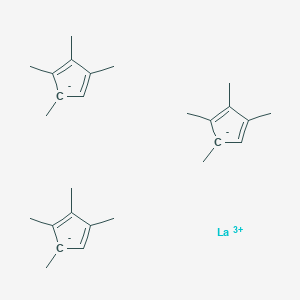

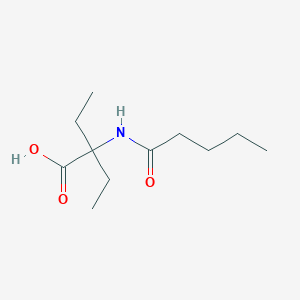

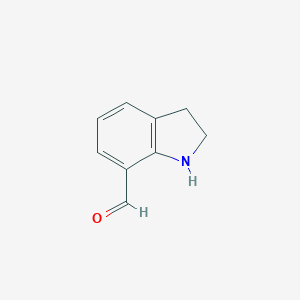

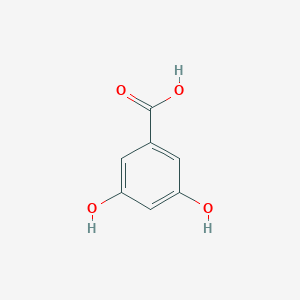

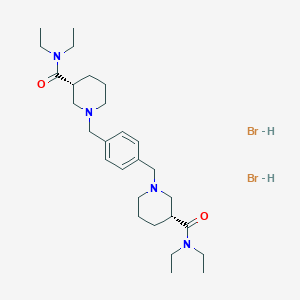

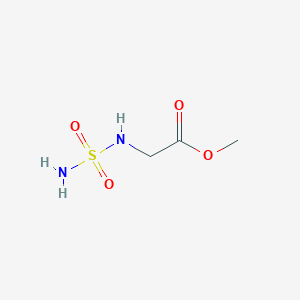

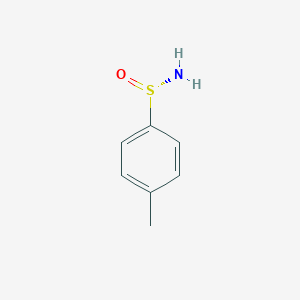

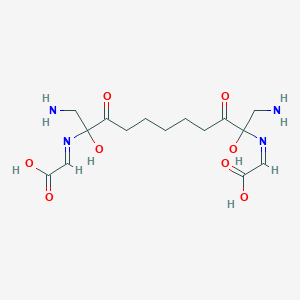

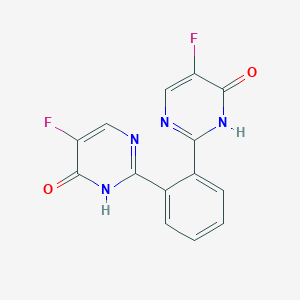

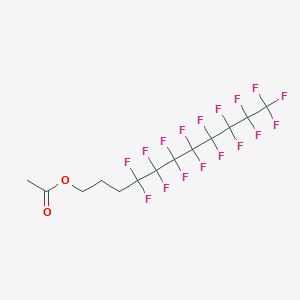

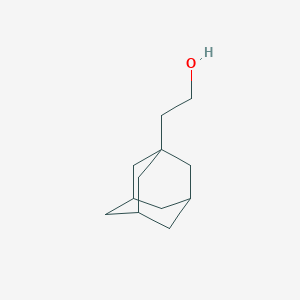

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)